Endomorphin 1 (acetate)
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Overview
Description
Endomorphin 1 (acetate) is an endogenous opioid peptide with the amino acid sequence Tyrosyl-Prolyl-Tryptophyl-Phenylalaninamide. It is a high-affinity, highly selective agonist of the μ-opioid receptor, which is primarily responsible for its potent analgesic effects . Endomorphin 1 (acetate) has been detected in the brain and spinal cord of various species, including humans .
Preparation Methods
Endomorphin 1 (acetate) can be synthesized using a combination of enzymatic and chemical methods. The synthesis involves the following steps :
Synthesis of Boc-Trp-Phe-NH2: This peptide is synthesized with a high yield of 97.1% using the solvent-stable protease WQ9-2 in a 20% methanol medium.
Removal of Boc Group: The Boc group is removed using trifluoroacetic acid to generate Trp-Phe-NH2.
Synthesis of Boc-Tyr-Pro-OH: This is synthesized chemically using the efficient mixed carbonic anhydride method.
Formation of Tetrapeptide: Boc-Tyr-Pro-Trp-Phe-NH2 is synthesized with a yield of 84.5% using another organic solvent-tolerant protease, PT121, in an organic-aqueous biphasic system.
Final Purification: Endomorphin 1 (acetate) is obtained by removing the Boc group from Boc-Tyr-Pro-Trp-Phe-NH2, followed by one-step purification using high-speed countercurrent chromatography (HSCCC), achieving a purity greater than 99.8%.
Chemical Reactions Analysis
Endomorphin 1 (acetate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Endomorphin 1 (acetate) has a wide range of scientific research applications, including:
Chemistry: It is used in the study of peptide synthesis and enzymatic reactions.
Biology: It is used to investigate the role of endogenous opioid peptides in the nervous system.
Industry: It is used in the development of new therapeutic agents with improved pharmacological properties.
Mechanism of Action
Endomorphin 1 (acetate) exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent inhibition of neurotransmitter release. This results in analgesic effects and modulation of pain perception .
Comparison with Similar Compounds
Endomorphin 1 (acetate) is unique among opioid peptides due to its high affinity and selectivity for the μ-opioid receptor. Similar compounds include:
Endomorphin 2: Another endogenous opioid peptide with the amino acid sequence Tyrosyl-Prolyl-Phenylalanyl-Phenylalaninamide.
Endomorphin 1 (acetate) stands out due to its potent analgesic effects with fewer side effects compared to traditional opioid analgesics .
Properties
Molecular Formula |
C36H42N6O7 |
---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H38N6O5.C2H4O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;1-2(3)4/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);1H3,(H,3,4)/t26-,28-,29-,30-;/m0./s1 |
InChI Key |
ISCQEYDGKZTCMS-YAOJAVRNSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
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